

Application Notes and Protocols for Atomic Layer Deposition of Silicon Nitride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(ethylmethyamino)silane*

Cat. No.: *B6360028*

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Subject: Process Parameters for the Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride Using Aminosilane Precursors

Introduction

This document provides detailed application notes and protocols for the deposition of silicon nitride (SiNx) thin films using plasma-enhanced atomic layer deposition (PE-ALD). While the initial request specified the use of **Bis(ethylmethyamino)silane** (BEMAS) as the silicon precursor, a thorough review of scientific literature did not yield specific process parameters for the ALD of silicon nitride using this particular chemical.

However, extensive data is available for a closely related aminosilane precursor, Bis(diethylamino)silane (BDEAS). Given the structural similarity between BEMAS and BDEAS, the process parameters and resulting film properties are expected to be comparable. This document will, therefore, focus on the well-documented BDEAS-based PE-ALD process for silicon nitride, providing researchers with a robust starting point for their experiments.

Aminosilane precursors are widely used in the semiconductor industry for depositing high-quality silicon-based films at low temperatures (<400 °C). Compared to traditional chlorosilane precursors, aminosilanes offer advantages such as reduced corrosivity and safer handling.^[1] PE-ALD is particularly advantageous for SiNx deposition as it allows for lower process temperatures compared to thermal ALD, which is critical for applications with limited thermal budgets.

Experimental Data and Process Parameters

The following tables summarize key process parameters and resulting film properties for the PE-ALD of silicon nitride using BDEAS and a nitrogen (N₂) plasma. The data has been compiled from studies on low-temperature, atmospheric-pressure PE-spatial-ALD.

Table 1: Process Parameters for BDEAS PE-ALD of SiN_x

Parameter	Value	Notes	Source
Silicon Precursor	Bis(diethylamino)silane (BDEAS)	-	[2]
Nitrogen Source	N ₂ Plasma	From a dielectric barrier discharge (DBD) source.	[2]
Deposition Temperature	150 - 250 °C	Lower temperatures are achievable with PE-ALD.	[2]
Precursor Exposure Time	109 - 200 ms	In a spatial ALD setup with a rotation speed of 20 RPM.	[2]
N ₂ Plasma Exposure Time	109 - 200 ms	In a spatial ALD setup with a rotation speed of 20 RPM.	[2]
Total ALD Cycle Time	3 seconds	For a rotation speed of 20 RPM in a spatial ALD system.	[2]

Table 2: Influence of Deposition Temperature on SiN_x Film Properties

Deposition Temp. (°C)	Growth Per Cycle (Å/cycle)	Carbon Content (at.%)	Oxygen Content (at.%)	H-bond Density (cm ⁻³)
150	0.31	13.7	10.3	~5.5 x 10 ²²
200	0.22	-	-	-
250	0.19	7.5	14.0	~4.7 x 10 ²²

Data sourced from atmospheric-pressure PE-spatial-ALD experiments.[2]

Experimental Protocols

This section outlines a typical protocol for the deposition of silicon nitride via PE-ALD using BDEAS and an N₂ plasma in a conventional (temporal) ALD reactor.

1. Substrate Preparation a. Use single-crystal silicon wafers as substrates. b. If a native oxide layer is undesirable, perform an ex-situ dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 60 seconds) to remove it. c. Immediately rinse with deionized (DI) water and dry with high-purity nitrogen gas. d. Load the substrate into the ALD reactor load-lock chamber promptly to minimize re-oxidation.

2. Reactor Setup and Conditions a. Set the desired substrate deposition temperature (e.g., 250 °C). b. Heat the BDEAS precursor canister to a suitable temperature (e.g., 70 °C) to ensure adequate vapor pressure. c. Maintain the precursor delivery lines at a higher temperature than the canister (e.g., 100 °C) to prevent condensation. d. Use a high-purity inert gas, such as Argon (Ar), as the carrier and purge gas.

3. ALD Deposition Cycle The ALD process consists of a repeating four-step cycle:

a. Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber for a set duration (e.g., 0.5 - 2.0 seconds). The precursor will adsorb and react with the substrate surface in a self-limiting manner. b. Step 2: Inert Gas Purge: Purge the chamber with Ar gas for a sufficient time (e.g., 5 - 10 seconds) to remove any unreacted BDEAS molecules and gaseous byproducts. c. Step 3: N₂ Plasma Pulse: Introduce N₂ gas and ignite the plasma for a specific duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with the adsorbed precursor layer to form silicon nitride. d. Step 4: Inert Gas Purge: Purge the chamber again with

Ar gas (e.g., 5 - 10 seconds) to remove plasma byproducts and any remaining reactive species before the next cycle begins.

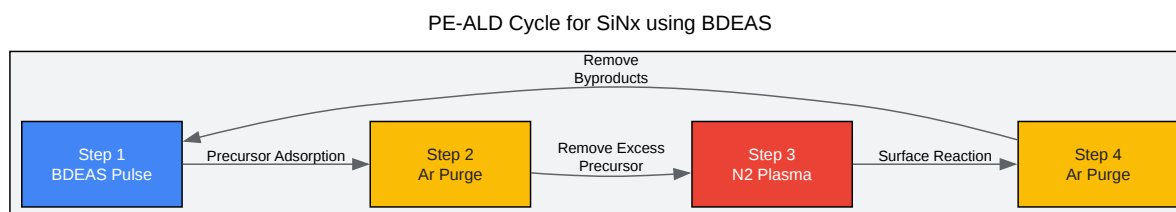
4. Film Deposition Repeat the ALD cycle (Steps 3a-3d) until the desired film thickness is achieved. The total thickness is linearly proportional to the number of cycles performed.

5. Post-Deposition Characterization

- Allow the substrate to cool down under an inert atmosphere.
- Unload the substrate from the reactor.
- Characterize the deposited SiNx film using appropriate techniques, such as:
 - Spectroscopic Ellipsometry: To determine film thickness and refractive index.
 - X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition and identify impurities (e.g., carbon, oxygen).
 - Fourier-Transform Infrared Spectroscopy (FTIR): To analyze chemical bonding (e.g., Si-N, Si-H, N-H bonds).
 - Wet Etch Rate (WER) Test: Using a dilute HF solution to assess film density and quality.

Visualizations

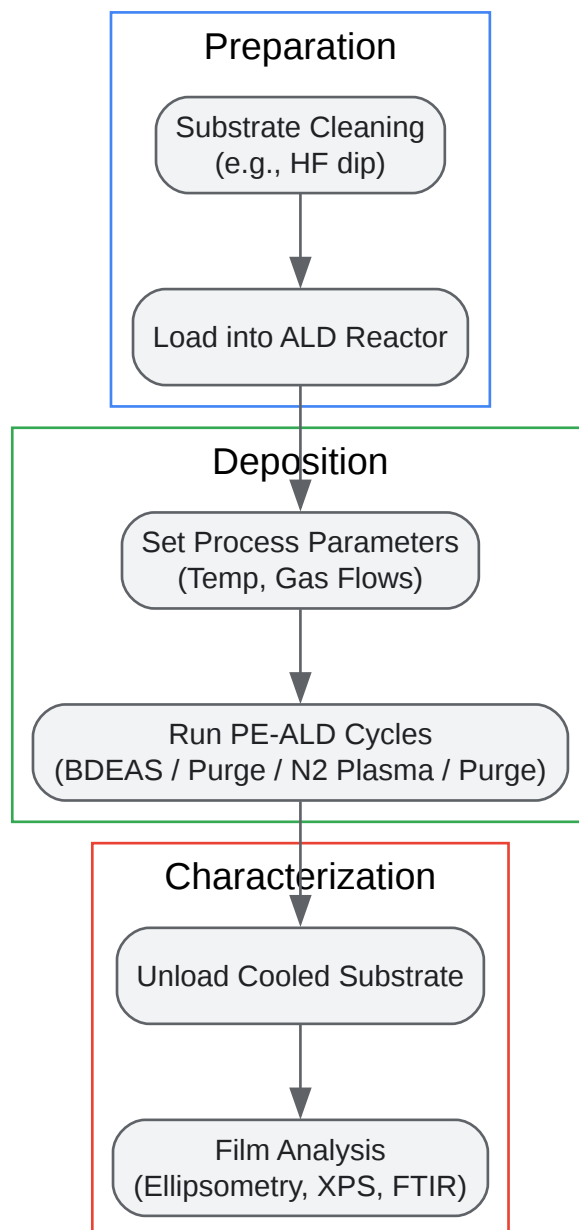
BDEAS PE-ALD Cycle Diagram



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Caption: A diagram illustrating the four sequential steps of the BDEAS PE-ALD process.

Experimental Workflow Diagram

General Experimental Workflow for SiN_x ALD

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Caption: A flowchart outlining the typical workflow for SiN_x deposition and analysis.

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